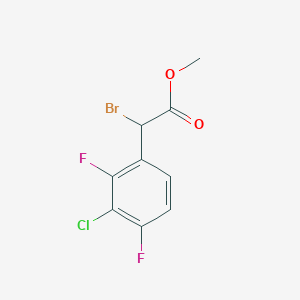

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H6BrClF2O2. It is a derivative of phenyl acetate, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In these reactions, the halide (in this case, bromine) is replaced by a nucleophile, which could be a variety of biological molecules.

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of various organic compounds. This suggests that the compound could potentially interfere with or alter various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate . Factors such as temperature, pH, and the presence of other chemicals could affect how the compound interacts with its targets and how it is metabolized in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate typically involves the bromination of a precursor compound, followed by esterification. One common method starts with 3-chloro-2,4-difluoroaniline, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then esterified with methyl chloroformate in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative conditions can convert the ester group to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is an organic compound with potential applications in medicinal chemistry and biological studies.

Synthesis Method

A method for synthesizing methyl alpha-bromo-2-chlorophenylacetate involves ester exchange between alpha-bromo-2-chlorophenylacetic acid and methyl acetate, using a Lewis acid catalyst such as magnesium perchlorate, titanium tetrachloride, or zinc chloride . The reaction time is short, production costs are low, and the product has high purity and yield, making it suitable for large-scale industrial production .

Potential Applications

- Pharmaceutical intermediate Alpha-brominated o-chlorobenzene acetic acid methyl ester is a crucial intermediate for agricultural chemicals and medicines, especially in synthesizing secretion inhibitor medications . It is used to prepare Clopidogrel Hydrogensulfate, an antiplatelet drug used to treat arteriosclerosis, acute coronary artery syndrome, and thrombotic complications .

- Synthesis of β-blockers Chlorohydrins, which can be synthesized using this compound, are building blocks for β-blockers like Practolol, Pindolol, and Carteolol .

- Chiral separation Covalent organic frameworks (COFs) and related materials are used for chiral separation . this compound may be used in the production of these materials .

- Study of Chalcone Derivatives: Chalcone derivatives have a chlorine substituent and hydroxyl and methoxy substituents and can be designed, synthesized, and characterized by spectroscopic techniques . These derivatives can be studied for their pharmacological and toxicological profiles, including their absorption, distribution, metabolism, and excretion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-bromo-2-(3-chloro-4-fluorophenyl)acetate

- Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)propanoate

- Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)butanoate

Uniqueness

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is unique due to the specific arrangement of halogen atoms on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment that can be exploited in various chemical and biological applications .

Biologische Aktivität

Methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate is an organic compound with significant potential in medicinal chemistry and biological applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H6BrClF2O2

- CAS Number : 2247106-25-6

- Molecular Weight : 277.50 g/mol

- Density : Approximately 1.6 g/cm³

- Boiling Point : 281.1 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, which may enhance its reactivity towards biological macromolecules.

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways involving halogenated substrates.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit selective antimicrobial activity against various pathogens. A study highlighted its effectiveness against Chlamydia trachomatis, with compounds demonstrating a reduction in chlamydial inclusion numbers and sizes in infected cells .

Table 1: Antimicrobial Activity Overview

| Compound | Target Pathogen | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Chlamydia trachomatis | 50 µg/mL | |

| Compound B | Gram-positive bacteria | Moderate | |

| Compound C | Gram-negative bacteria | Low |

Toxicity Studies

Toxicity assessments reveal that while some derivatives show promising antimicrobial activity, they also need to be evaluated for cytotoxic effects on human cells. Preliminary studies indicated that certain analogs did not exhibit significant toxicity, maintaining cell viability during assays .

Case Studies and Research Findings

- Synthesis and Antichlamydial Activity : A notable study focused on synthesizing new derivatives based on this compound. The findings suggested that modifications to the halogen substituents significantly influenced the antichlamydial activity, emphasizing the role of electron-withdrawing groups in enhancing efficacy .

- Pharmacological Characterization : Another research effort characterized various compounds derived from this acetate, identifying several as potent inhibitors of specific enzymes involved in bacterial metabolism. The structure-activity relationship (SAR) studies provided insights into how different substituents affect biological activity .

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating bacterial infections and other diseases. Its unique structure allows for the development of targeted therapies that exploit its reactivity with biological molecules.

Eigenschaften

IUPAC Name |

methyl 2-bromo-2-(3-chloro-2,4-difluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClF2O2/c1-15-9(14)6(10)4-2-3-5(12)7(11)8(4)13/h2-3,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZLGCUVOGHQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.